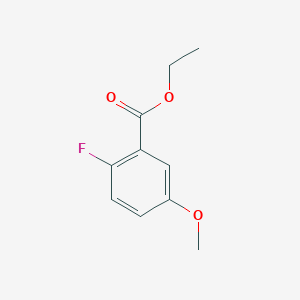

Ethyl 2-fluoro-5-methoxybenzoate

CAS No.: 773134-95-5

Cat. No.: VC8294243

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773134-95-5 |

|---|---|

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | ethyl 2-fluoro-5-methoxybenzoate |

| Standard InChI | InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |

| Standard InChI Key | DUFKSVBBFXDAKW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)F |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-fluoro-5-methoxybenzoate, reflects its substitution pattern: a fluorine atom at the 2-position, a methoxy group (-OCH) at the 5-position, and an ethyl ester (-COOCHCH) at the 1-position of the benzene ring . The SMILES notation encodes this structure, highlighting the ester’s planar aromatic system and electron-withdrawing substituents .

Physicochemical Properties

Key computed and experimental properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.19 g/mol | |

| XLogP3-AA (LogP) | ~2.6 (estimated) | * |

| Hydrogen Bond Donors | 0 | * |

| Hydrogen Bond Acceptors | 3 | * |

| Rotatable Bonds | 3 | * |

| Topological Polar Surface Area | 26.3 Ų | * |

Note: Properties marked with are inferred from structurally analogous compounds due to limited direct data for ethyl 2-fluoro-5-methoxybenzoate.

The fluorine and methoxy groups influence electronic distribution, enhancing the compound’s reactivity in electrophilic substitution reactions. The ester group contributes to its lipophilicity, as evidenced by its estimated LogP value .

Synthesis and Manufacturing

General Synthetic Routes

While detailed protocols for ethyl 2-fluoro-5-methoxybenzoate are scarce in public literature, its synthesis likely follows established benzoate esterification methods:

-

Acid-Catalyzed Esterification: Reacting 2-fluoro-5-methoxybenzoic acid with ethanol in the presence of sulfuric acid or another acid catalyst .

-

Schotten-Baumann Reaction: Treating the acid chloride (derived from 2-fluoro-5-methoxybenzoic acid) with ethanol under basic conditions .

The methoxy group’s positioning necessitates careful regioselective protection during synthesis to avoid unwanted side reactions.

Purification and Characterization

Post-synthesis purification typically involves distillation or recrystallization. Analytical techniques such as NMR (, , ), IR spectroscopy, and GC-MS confirm structure and purity .

Applications in Research and Industry

Pharmaceutical Intermediate

Ethyl 2-fluoro-5-methoxybenzoate serves as a precursor in drug discovery, particularly for fluorinated bioactive molecules. Its applications include:

-

Antibiotic Development: Fluorine’s electronegativity enhances drug-receptor binding in quinolone antibiotics .

-

Antiviral Agents: Methoxy groups improve solubility and metabolic stability in protease inhibitors .

Materials Science

The compound’s aromatic fluorination makes it a candidate for:

-

Liquid Crystals: Adjusting dielectric anisotropy in display technologies.

-

Polymer Additives: Enhancing UV stability in fluoropolymers.

Analytical Chemistry

As a fluorescent probe, the methoxy group’s electron-donating properties modulate emission spectra, enabling sensor applications .

Comparative Analysis with Related Compounds

Ethyl 2-fluoro-5-methoxybenzoate’s properties diverge from structurally similar esters:

| Compound | CAS Number | Key Differences |

|---|---|---|

| Ethyl 2-fluoro-4-methoxybenzoate | 773135-34-5 | Methoxy at 4-position; lower polarity |

| Ethyl 2-fluoro-5-methylbenzoate | 496841-90-8 | Methyl instead of methoxy; higher LogP |

The 5-methoxy group enhances solubility compared to methyl analogues, broadening utility in aqueous reaction systems .

Recent Developments and Future Directions

Despite its niche applications, ethyl 2-fluoro-5-methoxybenzoate remains underexplored. Recent patents (e.g., WIPO PATENTSCOPE entries) hint at its role in novel kinase inhibitors, though details are proprietary . Future research could prioritize:

-

Green Synthesis: Catalytic methods to reduce waste.

-

Biological Screening: Expanding into anticancer or anti-inflammatory assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume